molecular formula C10H24N2 B1294425 N,N-di-n-Butylethylenediamine CAS No. 3529-09-7

N,N-di-n-Butylethylenediamine

Cat. No.: B1294425
CAS No.: 3529-09-7
M. Wt: 172.31 g/mol
InChI Key: PWNDYKKNXVKQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di-n-Butylethylenediamine is an organic compound with the chemical formula C10H24N2. It is a colorless to light yellow liquid that is soluble in organic solvents such as ether and alcohol. This compound is commonly used as a cross-linking agent in polyurethane elastomers and as a catalyst or reducing agent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-di-n-Butylethylenediamine can be synthesized through the reaction of di-n-butylamine with 2-chloroethylamine hydrochloride in the presence of sodium methoxide in methanol. The reaction is carried out in a high-pressure autoclave at temperatures ranging from 100 to 200 degrees Celsius and pressures between 0.5 to 1.0 MPa. The reaction time varies from 2 to 9 hours. After the reaction, an alkali solution is added to adjust the pH to 12-13, followed by liquid separation and rectification to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure high yield and low production costs .

Chemical Reactions Analysis

Types of Reactions: N,N-di-n-Butylethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-di-n-Butylethylenediamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various organic reactions and as a ligand in coordination chemistry.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polyurethane elastomers, adhesives, and coatings

Mechanism of Action

The mechanism of action of N,N-di-n-Butylethylenediamine involves its ability to act as a nucleophile and form stable complexes with various electrophiles. It can also function as a reducing agent, donating electrons to reduce other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: N,N-di-n-Butylethylenediamine is unique due to its longer alkyl chains, which provide different steric and electronic properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

N',N'-dibutylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-5-8-12(10-7-11)9-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNDYKKNXVKQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188779
Record name N,N-Dibutylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3529-09-7
Record name N1,N1-Dibutyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3529-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutylethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3529-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dibutylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-Dibutylethylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YHT8HA3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-di-n-Butylethylenediamine
Reactant of Route 2
Reactant of Route 2
N,N-di-n-Butylethylenediamine
Reactant of Route 3
Reactant of Route 3
N,N-di-n-Butylethylenediamine
Reactant of Route 4
Reactant of Route 4
N,N-di-n-Butylethylenediamine
Reactant of Route 5
Reactant of Route 5
N,N-di-n-Butylethylenediamine
Reactant of Route 6
Reactant of Route 6
N,N-di-n-Butylethylenediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.